3-(Benzylamino)propane-1-sulfonic acid
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Overview
Description
3-(Benzylamino)propane-1-sulfonic acid is an organic compound that features a benzylamino group attached to a propane-1-sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)propane-1-sulfonic acid typically involves the reaction of benzylamine with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzylamine displaces the chlorine atom on the propane-1-sulfonic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzylamino compounds .
Scientific Research Applications
3-(Benzylamino)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Benzylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The sulfonic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound used in biological research.
3-(Cyclohexylamino)propanesulfonic acid (CAPS): Another buffer compound with similar applications.
Uniqueness
3-(Benzylamino)propane-1-sulfonic acid is unique due to its benzylamino group, which imparts distinct chemical properties and potential biological activities compared to other sulfonic acid derivatives .
Properties
CAS No. |
1138-84-7 |
---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(benzylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H15NO3S/c12-15(13,14)8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,12,13,14) |
InChI Key |
CPPHSWZWNSTFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCS(=O)(=O)O |
Origin of Product |
United States |
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